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Compound of Interest

Compound Name: Fosmanogepix

Cat. No.: B605549

Fosmanogepix is an innovative, first-in-class antifungal agent currently under investigation for
the treatment of invasive fungal infections. As a prodrug, it is rapidly converted in vivo to its
active moiety, manogepix, which exhibits broad-spectrum activity against a range of pathogenic
yeasts and molds, including drug-resistant strains. This technical guide provides an in-depth
overview of the chemical structure, properties, mechanism of action, and key experimental data
related to fosmanogepix, tailored for researchers, scientists, and drug development
professionals.

Core Chemical and Physical Properties

Fosmanogepix (also known as APX001) is a water-soluble N-phosphonooxymethyl prodrug of

manogepix (APX001A).[1] This design enhances its pharmacokinetic profile, allowing for both
intravenous and oral administration.[2]
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Property Data Reference(s)

Chemical Structure

[3]

[2-amino-3-[3-[[4-(pyridin-2-
loxymethyl)phenyllmethyl]-1,2

IUPAC Name oy Yo ”y] ) 2 [31141[5]
-oxazol-5-yl]pyridin-1-ium-1-

ylmethyl hydrogen phosphate

Molecular Formula C22H21N4O6P [31[6]
Molecular Weight 468.4 g/mol [3][6]
CAS Number 2091769-17-2 [3]
Appearance White to yellow solid [7]

Water: 0.0209 mg/mL. DMSO:

5 mg/mL (requires sonication

Solubility ] ) [81[9]
and pH adjustment to ~4 with
HCI).
pKa (Strongest Acidic) 0.44 [8]
pKa (Strongest Basic) 3.87 [8]

Mechanism of Action: Inhibition of Gwtl

Fosmanogepix's antifungal activity stems from a novel mechanism of action. Following
administration, it is rapidly and completely metabolized by systemic alkaline phosphatases into
its active form, manogepix.[3] Manogepix targets and inhibits the fungal enzyme Gwtl
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(glycosylphosphatidylinositol-anchored wall protein transfer 1), a highly conserved inositol
acyltransferase.[1][10]

Gwitl plays a crucial role in the early stages of the glycosylphosphatidylinositol (GPI) anchor
biosynthesis pathway within the endoplasmic reticulum.[4][6] Specifically, it catalyzes the
inositol acylation of glucosaminyl-phosphatidylinositol (GIcN-PI).[6] This step is essential for the
maturation and subsequent trafficking of GPl-anchored mannoproteins to the fungal cell wall.[7]
By inhibiting Gwt1, manogepix disrupts this pathway, leading to a cascade of detrimental
effects on the fungal cell, including compromised cell wall integrity, impaired biofilm formation,
and inhibited growth.[6][7] A key advantage of this mechanism is its specificity for the fungal
enzyme, as manogepix does not inhibit the closest human homolog, PIGW.[6][11]

Click to download full resolution via product page

Fosmanogepix Mechanism of Action Pathway.

In Vitro Activity

Manogepix demonstrates potent in vitro activity against a broad spectrum of yeasts and molds.
Susceptibility testing is typically performed following the guidelines of the Clinical and
Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial
Susceptibility Testing (EUCAST).
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In Vitro Susceptibility Data for Manogepix

Fungal
Species

MIC/MECso
(ng/mL)

MIC/MECg0
(ng/mL)

MIC/IMEC
Range
(ng/mL)

Reference(s

)

Candida

albicans

CLSI 0.008

[12]

Candida auris

CLSI 0.004 0.015

0.008 - 0.015

[12][13]

Candida

glabrata

CLSI

0.002 - 0.03

[14]

Aspergillus

fumigatus

EUCAST

0.016 - 0.125

[15]

Aspergillus
flavus

0.03 (WT-UL)

[9]

Fusarium
solani
species

complex

CLSI <0.015-0.25

<0.015-0.25

[16]

Scedosporiu

m spp.

0.03 0.06

[9]

Lomentospor

a prolificans

0.03 0.06

[9]

Cryptococcus

neoformans

CLSI 0.5 1

[12]

Note: MEC (Minimum Effective Concentration) is used for molds, while MIC (Minimum

Inhibitory Concentration) is used for yeasts. Data is for manogepix, the active moiety.

Pharmacokinetics

Fosmanogepix exhibits favorable pharmacokinetic properties, including high oral

bioavailability (>90%), which allows for seamless switching between intravenous and oral
formulations.[2][17]
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Dose
Parameter . .
. Species (Fosmanogepi  Value Reference(s)
(Manogepix)
X)
1000 mg IV
Cmax Human ) 12.0 pg/mL
(single dose)
1000 mg IV
AUC Human ) 400 pg-h/mL
(single dose)
Cmax Rabbit 100 mg/kg oral 115+ 1.1 pug/mL  [2]
_ 95.9+14
AUCo-12 Rabbit 100 mg/kg oral 2]
pg-h/mL
Oral
Human - 90.6% - 101.2%

Bioavailability

Experimental Protocols

In Vitro Susceptibility Testing (CLSI/EUCAST Broth
Microdilution)

The in vitro activity of manogepix is determined using standardized broth microdilution methods
as described in CLSI document M27 for yeasts and M38 for molds, or the EUCAST definitive
documents.[16]
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Preparation

1. Inoculum Preparation
- Isolate culture on agar (e.g., SDA)
- Suspend colonies in saline
- Adjust to standard turbidity (e.g., 0.5 McFarland)

2. Antifungal Dilution
- Prepare serial dilutions of
Manogepix in RPMI-1640 medium
in a 96-well microtiter plate

3. Inoculation
- Add standardized fungal inoculum
to each well of the microtiter plate

4. Incubation
- Incubate plates at 35°C
for 24-72 hours (pathogen dependent)

Click to download full resolution via product page

General Workflow for In Vitro Susceptibility Testing.
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Key Methodological Points:
e Medium: RPMI-1640 broth is the standard medium.[16]

e Inoculum: Fungal isolates are grown on a solid medium like Sabouraud Dextrose Agar
(SDA), and a standardized suspension is prepared and diluted to a final concentration in the
microtiter plate.

» Endpoint Reading: For yeasts (e.g., Candida), the Minimum Inhibitory Concentration (MIC) is
determined as the lowest drug concentration causing a significant (typically 250%) reduction
in growth compared to the drug-free control.[9] For molds (e.g., Aspergillus), the Minimum
Effective Concentration (MEC) is read as the lowest concentration that leads to the growth of
small, compact, abnormal hyphal forms.[16]

In Vivo Efficacy Models

Murine models are extensively used to evaluate the in vivo efficacy of fosmanogepix against
various invasive fungal infections.

1. Murine Model of Disseminated Candidiasis (e.g., C. auris)[6]
e Animal Model: Neutropenic mice (e.g., male BALB/c or CD-1).

e Immunosuppression: Typically achieved using agents like cyclophosphamide and/or
cortisone acetate administered prior to infection.[11]

« Infection: Mice are infected via intravenous (lateral tail vein) injection of a standardized
inoculum of the Candida species (e.g., 1 x 107 cells/mouse).[6]

o Treatment: Therapy with fosmanogepix (e.g., 104-260 mg/kg, administered intraperitoneally
or orally) or a comparator drug is initiated, often 24 hours post-infection, and continued for a
defined period (e.g., 7 days).[6]

e Endpoints:

o Survival: Animals are monitored daily over a period (e.g., 21 days), and survival curves are
generated.[6]
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o Fungal Burden: At the end of the treatment period, organs (typically kidneys and brain) are
harvested, homogenized, and serially diluted for plating to determine colony-forming units
(CFU) per gram of tissue.[6] Alternatively, quantitative PCR (QPCR) can be used to
quantify fungal DNA.[7]

. Murine Model of Invasive Pulmonary Aspergillosis (IPA)[11]
Animal Model: Immunosuppressed male BALB/c or CD-1 mice.[11]

Immunosuppression: A regimen of cyclophosphamide and cortisone acetate is administered
on days -2 and +3 relative to infection.[11]

Infection: Mice are placed in an inhalation chamber and exposed to an aerosol generated
from a suspension of Aspergillus fumigatus conidia.[11]

Treatment: Fosmanogepix (e.g., 78 mg/kg, orally, once daily) or comparator is
administered, often starting 24-48 hours post-infection. In some murine studies, 1-
aminobenzotriazole (ABT), a cytochrome P450 inhibitor, is co-administered to increase the
exposure of manogepix to levels comparable to those in humans.

Endpoints:
o Survival: Monitored daily for the duration of the study.

o Fungal Burden: Lungs are harvested for fungal load determination via gPCR, which
guantifies fungal DNA, or by CFU counting. Histopathological examination of lung tissue is
also commonly performed.
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Model Setup

1. Immunosuppression
(e.g., Cyclophosphamide,
Cortisone Acetate)

2. Fungal Inoculation
- IV for disseminated model
- Inhalation for pulmonary model

Intervpntion

3. Treatment Initiation

- Administer Fosmanogepix
(PO or IP) and controls

- Daily dosing for 7-14 days

Outcome Assessment
4a. Survival Analysis 4b. Fungal Burden
- Monitor and record survival - Harvest target organs (kidney, lung)
over 21-28 days - Quantify via CFU counts or qPCR

Click to download full resolution via product page
General Workflow for In Vivo Efficacy Studies.

Conclusion

Fosmanogepix represents a significant advancement in the field of antifungal therapy. Its
novel mechanism of action, targeting the essential fungal enzyme Gwtl, provides a broad
spectrum of activity, including against pathogens resistant to existing drug classes. The
favorable pharmacokinetic profile, with high oral bioavailability, offers flexible treatment options
for patients with severe invasive fungal infections. The extensive in vitro and in vivo data
accumulated to date strongly support its continued clinical development as a promising new
agent in the fight against these life-threatening diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Fosmanogepix: A Technical Guide for Researchers and
Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605549#fosmanogepix-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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